molecular formula C11H11N3 B1437441 6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole CAS No. 1526060-01-4

6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole

Cat. No.: B1437441
CAS No.: 1526060-01-4
M. Wt: 185.22 g/mol
InChI Key: WFYBJINSFLLSFY-UHFFFAOYSA-N
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Description

6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole is a heterocyclic compound that features a fused ring system combining pyrazole and imidazole rings.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its ability to inhibit α-glucosidase with high potency makes it a valuable compound in the treatment of type 2 diabetes and other related conditions .

Properties

IUPAC Name

6-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-4-9(5-3-1)10-8-11-12-6-7-14(11)13-10/h1-5,8,12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYBJINSFLLSFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C3=CC=CC=C3)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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